Ethyl 3-methylpiperidine-3-carboxylate

Description

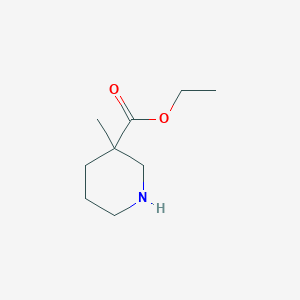

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

ethyl 3-methylpiperidine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO2/c1-3-12-8(11)9(2)5-4-6-10-7-9/h10H,3-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNANFKKPVLUIBX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1(CCCNC1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50593598 | |

| Record name | Ethyl 3-methylpiperidine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50593598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

170843-43-3 | |

| Record name | Ethyl 3-methylpiperidine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50593598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Derivatization Strategies

Transformation of Carboxylic Acid Moieties in Piperidine (B6355638) Derivatives

The ethyl carboxylate group is a key site for derivatization. However, direct transformation of the ester is often preceded by its hydrolysis to the corresponding carboxylic acid, 3-methylpiperidine-3-carboxylic acid. This hydrolysis is typically achieved under basic or acidic conditions. Once the carboxylic acid is obtained, it can be readily converted into more reactive species such as acid chlorides or directly into amides.

The conversion of the carboxylic acid derivative of Ethyl 3-methylpiperidine-3-carboxylate to its corresponding acid chloride is a crucial step for subsequent nucleophilic acyl substitution reactions. This transformation is typically achieved using standard chlorinating agents. Thionyl chloride (SOCl₂) is a common reagent for this purpose, reacting with the carboxylic acid to yield the acid chloride, along with sulfur dioxide and hydrogen chloride as byproducts. libretexts.orgcommonorganicchemistry.comlibretexts.orgchemguide.co.uk Another effective reagent is oxalyl chloride, which can be used under mild conditions, often with a catalytic amount of dimethylformamide (DMF). researchgate.net The resulting 3-methylpiperidine-3-carbonyl chloride is a highly reactive intermediate.

Table 1: Common Reagents for Acid Chloride Formation

| Reagent | Typical Conditions | Byproducts |

| Thionyl chloride (SOCl₂) | Neat or in an inert solvent, often with heating | SO₂, HCl |

| Oxalyl chloride ((COCl)₂) | Inert solvent (e.g., DCM), often with catalytic DMF | CO, CO₂, HCl |

| Phosphorus pentachloride (PCl₅) | Inert solvent, mild conditions | POCl₃, HCl |

This table provides a summary of common reagents used for the conversion of carboxylic acids to acid chlorides.

Amides are frequently synthesized from carboxylic acids due to their stability and presence in many biologically active molecules. youtube.com The formation of amides from 3-methylpiperidine-3-carboxylic acid can be achieved through several methods. One common approach involves the reaction of the corresponding acid chloride with a primary or secondary amine. khanacademy.orgyoutube.com This reaction is typically rapid and efficient.

Alternatively, direct amidation of the carboxylic acid can be accomplished using coupling reagents that activate the carboxyl group. nih.gov Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are widely used for this purpose. libretexts.orgpeptide.com These reagents facilitate the formation of an amide bond by promoting the condensation of the carboxylic acid and an amine, with the formation of a urea (B33335) byproduct. bachem.com

Table 2: Selected Amide Coupling Reagents

| Reagent | Description |

| Dicyclohexylcarbodiimide (DCC) | A widely used carbodiimide (B86325) for amide bond formation. |

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) | A water-soluble carbodiimide, simplifying product purification. |

| Titanium(IV) chloride (TiCl₄) | A Lewis acid that can mediate the direct condensation of carboxylic acids and amines. nih.gov |

This table highlights some common reagents utilized for the synthesis of amides from carboxylic acids.

Oxidation and Reduction Reactions of Piperidine Carboxylic Acid Derivatives

The piperidine ring and the carboxylate group of this compound can undergo both oxidation and reduction reactions, leading to a diverse range of derivatives.

The oxidation of the piperidine ring can be complex, with the outcome depending on the oxidant and reaction conditions. nih.govresearchgate.netacs.orgacs.org Strong oxidizing agents can lead to ring cleavage. Milder oxidation can occur at the carbon atoms alpha to the nitrogen, potentially forming iminium ions or lactams. For instance, oxidation of N-alkyl piperidines can yield substituted pyridines or piperidones.

The ethyl carboxylate group is generally resistant to oxidation. However, the carboxylic acid obtained after hydrolysis can be susceptible to oxidative decarboxylation under certain conditions. libretexts.org

Reduction of the ester functionality in this compound can be achieved using powerful reducing agents like lithium aluminum hydride (LiAlH₄). libretexts.orglibretexts.orgchemguide.co.uk This reaction would convert the ethyl carboxylate group to a primary alcohol, yielding (3-methylpiperidin-3-yl)methanol. Diborane (B₂H₆) is another reagent capable of reducing carboxylic acids and their esters. libretexts.orgresearchgate.net

The piperidine ring itself is generally stable to reduction under conditions used for ester reduction. However, catalytic hydrogenation at high pressure and temperature can lead to the opening of the ring, though this is a harsh and less common transformation. nih.govorganic-chemistry.orggoogle.com

Derivatization for Analytical and Biological Applications

The structural features of this compound make it a valuable scaffold for the development of molecules with specific analytical or biological functions. ontosight.aiontosight.ai

To enhance the target specificity of a molecule, it can be conjugated to a peptide that directs it to a particular biological target. nih.gov Following the hydrolysis of the ethyl ester, the resulting 3-methylpiperidine-3-carboxylic acid can be coupled to the N-terminus of a peptide or an amino acid. This is achieved using standard peptide coupling protocols, which involve the activation of the carboxylic acid with reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), followed by reaction with the amine group of the peptide. uni-kiel.deresearchgate.netnih.gov This strategy allows for the creation of hybrid molecules that combine the structural features of the piperidine derivative with the targeting capabilities of a peptide.

Regioselective and Ligand-Controlled Transformations

The selective functionalization of specific positions on the piperidine ring is a significant challenge in synthetic organic chemistry. Regioselective and ligand-controlled transformations offer powerful tools to address this challenge, enabling the synthesis of highly substituted and structurally complex piperidine derivatives.

While specific examples of such transformations on this compound are not widely documented, studies on closely related piperidine systems provide valuable insights into the potential for such reactions. For instance, the diastereoselective lithiation and trapping of N-Boc-3-methylpiperidine has been used to access the trans-isomer of a methyl-substituted pipecolinate. nih.gov This approach demonstrates that the regioselectivity of deprotonation and subsequent electrophilic trapping can be controlled to achieve a specific stereochemical outcome. nih.gov The choice of the N-protecting group and the reaction conditions are crucial in directing this selectivity. nih.gov

Furthermore, rhodium-catalyzed C-H functionalization has emerged as a powerful method for the site-selective modification of piperidines. In a study on the synthesis of positional analogues of methylphenidate, the site of C-H insertion of a donor/acceptor carbene was controlled by the choice of the rhodium catalyst and the nitrogen protecting group on the piperidine ring. nih.gov This ligand-controlled reactivity allowed for the selective functionalization of the C2, C3, or C4 positions of the piperidine ring. nih.gov

The following table summarizes key aspects of regioselective and ligand-controlled transformations applicable to piperidine derivatives.

| Transformation | Key Control Element | Potential Application to this compound |

| Diastereoselective Lithiation/Trapping | N-Protecting group, reaction conditions | Selective functionalization at the C2 or C6 positions of the piperidine ring. |

| Rhodium-Catalyzed C-H Functionalization | Rhodium catalyst, N-Protecting group | Ligand-controlled C-H activation at the C2, C4, C5, or C6 positions to introduce new functional groups. |

These examples highlight the potential for achieving high levels of regioselectivity and stereoselectivity in the functionalization of the piperidine ring of this compound. Such transformations would provide access to a wide array of novel derivatives with potentially interesting biological activities.

Applications in Medicinal Chemistry and Biological Activity Investigations

Pharmacological Relevance of Piperidine-Containing Compounds

The piperidine (B6355638) moiety is a ubiquitous structural motif found in numerous natural products, alkaloids, and synthetic pharmaceuticals. mdpi.comnih.gov Its prevalence in drug design underscores its importance as a pharmacophore that can be readily modified to interact with a variety of biological targets. The flexibility of the piperidine ring allows it to adopt different conformations, enabling it to fit into the binding sites of diverse proteins and enzymes.

Piperidine-containing compounds are considered one of the most vital synthetic building blocks for the construction of new drugs. mdpi.comnih.gov The piperidine framework is a key feature in more than twenty classes of pharmaceuticals and is present in a significant percentage of drugs approved by the U.S. Food and Drug Administration (FDA). mdpi.comgoogle.com Its utility stems from its chemical stability and the ability to introduce substituents at various positions on the ring, which allows for the fine-tuning of a compound's pharmacological properties. ijnrd.org The development of efficient and cost-effective methods for synthesizing substituted piperidines remains an important focus of modern organic chemistry. mdpi.com This structural unit is integral to drugs ranging from central nervous system (CNS) modulators and analgesics to antihistamines and anticoagulants. google.comnih.gov

The piperidine nucleus is associated with a vast spectrum of biological activities. mdpi.com Derivatives of this scaffold have demonstrated a wide range of pharmacological effects, making them valuable in the treatment of numerous diseases. mdpi.com

Key Pharmacological Activities of Piperidine Derivatives:

| Pharmacological Effect | Description | Key Examples/Targets | References |

| Antimicrobial | Inhibition of the growth of bacteria and fungi. | Piperine (B192125) and its derivatives have shown antibacterial properties. | nih.gov |

| Antitumor | Cytotoxic effects against various cancer cell lines, inhibition of tumor growth, and induction of apoptosis. | Piperidine acts as a potential agent against breast, prostate, colon, lung, and ovarian cancers. | mdpi.com |

| Antidepressant/CNS | Modulation of neurotransmitter systems, such as serotonin (B10506) and norepinephrine (B1679862) reuptake. | Paroxetine (an SSRI), Methylphenidate (a stimulant). | |

| Antiviral | Inhibition of viral replication. | Certain derivatives are being researched for their potential against influenza and other viruses. | mdpi.com |

| Analgesic | Pain relief, often through interaction with opioid receptors. | Fentanyl, Meperidine (Pethidine). | |

| Antipsychotic | Management of psychosis, particularly in schizophrenia. | Haloperidol, Risperidone. |

These varied activities highlight the versatility of the piperidine scaffold in drug discovery, allowing it to serve as a template for developing agents that can address a multitude of health conditions.

Therapeutic Potential and Biological Targets of Ethyl 3-methylpiperidine-3-carboxylate Derivatives

While this compound itself is primarily a building block, its core structure, piperidine-3-carboxylate, is found in molecules investigated for significant therapeutic potential. Research has focused on derivatives that target specific biological pathways involved in neurological disorders and cancer.

The neurotransmitter γ-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system. Its levels in the synapse are regulated by GABA transporters (GATs). The inhibition of these transporters can increase GABA levels, which is a therapeutic strategy for conditions like epilepsy.

Derivatives of piperidine-3-carboxylic acid (nipecotic acid) are well-known for their activity as GABA uptake inhibitors. For instance, (S)-SNAP-5114, a derivative of piperidine-3-carboxylic acid, is recognized as a potent inhibitor of the murine GABA transporter type 4 (mGAT4). Although SNAP-5114's application can be limited by modest chemical stability, it serves as a proof-of-concept that modifying the piperidine-3-carboxylic acid scaffold can yield compounds with activity at non-GAT1 subtypes. The development of analogs with improved stability and selectivity continues to be an active area of research, demonstrating the potential of this chemical class in modulating GABAergic neurotransmission.

Examples of Piperidine-3-Carboxylic Acid Derivatives as GAT Inhibitors:

| Compound | Target(s) | Potency (pIC50) | Key Findings | References |

| (S)-SNAP-5114 | mGAT4 | 5.71 | Prototypic inhibitor with moderate potency and selectivity for mGAT4. | |

| DDPM-859 | mGAT4 | 5.78 | Displays a more favorable subtype selectivity for mGAT4 versus mGAT3 than (S)-SNAP-5114. | |

| DDPM-1457 | mGAT4 | 5.87 | A chemically more stable carba analog of (S)-SNAP-5114 with similar potency. |

The piperidine scaffold is a common feature in compounds investigated for anticancer properties. Derivatives are designed to induce apoptosis (programmed cell death) and inhibit the proliferation of cancer cells. nih.gov Research into novel piperidine-based compounds has shown promising cytotoxic effects across a range of human tumor cell lines.

For example, a study on novel 1-methylpiperidine (B42303) derivatives demonstrated significant antiproliferative effects on androgen-negative human prostate cancer cells (DU145). These compounds inhibited tumor cell growth with IC50 values in the low micromolar range, proving more potent in the assay than some reference sigma-1 (σ1) receptor antagonists. This highlights the potential of developing N-substituted piperidine derivatives as effective anticancer agents. Similarly, other research has explored piperazine (B1678402) amides of various acids, which showed selective activity against leukemia cancer cell lines.

Mitochondrial RNA polymerase (POLRMT) is a key enzyme responsible for the transcription of the mitochondrial genome. google.com This process is fundamental for the production of proteins essential for cellular respiration. google.com Because many cancer cells are highly dependent on mitochondrial metabolism, POLRMT has been proposed as a novel and promising target for cancer therapy. google.com Inhibition of this enzyme can disrupt mitochondrial function, leading to the death of cancer cells. google.com

Currently, research into POLRMT inhibitors has largely focused on nucleoside analogues, some of which were originally developed as antiviral agents. nih.govgoogle.com While the piperidine scaffold is a versatile tool in the development of various enzyme inhibitors, there is currently no specific research in the reviewed literature directly linking derivatives of this compound to activity as POLRMT inhibitors. However, given the broad utility of piperidine derivatives in targeting various enzymes for cancer therapy, exploring their potential to inhibit POLRMT could be a future direction in oncological drug discovery.

Anticancer Research and Cytotoxic Effects

Antiproliferative Activity against Multidrug-Resistant Cells

The piperidine scaffold is a key structural component in several anticancer agents. jst.go.jp Researchers have investigated the potential of various piperidine derivatives to overcome multidrug resistance (MDR), a major challenge in cancer chemotherapy. jst.go.jpresearchgate.net In one study, a series of novel coumarin (B35378) derivatives featuring N-heterocycles, including piperidine, were synthesized and evaluated for their antiproliferative effects against a P-glycoprotein (P-gp) overexpressing multidrug-resistant cancer cell line. jst.go.jp While some derivatives in the series showed selective activity against MDR cells, a coumarinoindoline derivative that incorporated an ethyl piperidine-3-carboxylate amide moiety was found to be inactive, with an IC50 value greater than 40 µM. jst.go.jp Despite this particular result, the broader study highlighted that N-heterocycle-coumarin hybrids could represent a new avenue for developing agents to combat MDR tumors. jst.go.jp Other research has identified 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides as a new class of antiproliferative agents that act as tubulin inhibitors. nih.gov

Analgesic Properties (e.g., Morphine Analogs)

The phenylpiperidine structure is a classic pharmacophore for opioid analgesics, with meperidine (pethidine) being a well-known synthetic example that is structurally related to morphine. nih.govnih.gov Phenylpiperidine derivatives primarily exert their analgesic effects by acting as agonists at the mu-opioid receptor. nih.govpainphysicianjournal.com This class of drugs includes highly potent agents such as fentanyl and its analogs, which are approximately 100 to 200 times more potent than morphine. painphysicianjournal.com The structural framework of these compounds, featuring a piperidine ring, is crucial for their interaction with opioid receptors. Research has also explored benzimidazole-derived opioids where replacing a diethyl group with a piperidine ring retains significant analgesic activity, demonstrating potency approximately 10 times that of morphine in animal studies. wikipedia.org The continued development of piperidine-based compounds is a key strategy in the search for novel analgesics with improved therapeutic profiles. nih.gov

Antidiabetic and Antioxidant Activity

Piperidine derivatives are recognized for their potential in managing diabetes and related oxidative stress. irjpms.commdpi.comnih.gov The piperidine moiety is a core component of the well-established antidiabetic drug alogliptin, which functions as a dipeptidyl peptidase-4 (DPP-4) inhibitor. researchgate.net The versatility of the piperidine scaffold has prompted further investigation into new derivatives with antidiabetic properties. mdpi.comresearchgate.net

In one study, a novel piperidine derivative, 4-methyl-1-({2,3,5,6-tetramethyl-4-[(4-methylpiperidinyl)methyl]phenyl}methyl)piperidine, demonstrated significant in vitro antidiabetic and antioxidant activities. mdpi.com The compound exhibited a potent inhibitory effect on the α-amylase enzyme, with an inhibition of 97.30%, substantially higher than the 61.66% inhibition shown by the standard drug acarbose. mdpi.com Furthermore, research indicates that the substitution of hydroxyl, methoxy, or alkyl groups onto the piperidine ring can yield good antioxidant activities. irjpms.com

| Compound Class | Target/Test | Result | Reference |

| Piperidinyl-substituted chalcones | α-Amylase Inhibition | IC50 values of 9.86-35.98 μM | researchgate.net |

| 4-methyl-1-({...}phenyl}methyl)piperidine | α-Amylase Inhibition | 97.30% inhibition | mdpi.com |

| Substituted Piperidines | DPPH Scavenging | Scavenging capacity up to 78% | researchgate.net |

Acetylcholinesterase Inhibition

Inhibition of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine, is a primary therapeutic strategy for Alzheimer's disease. nih.govijpsi.org The piperidine ring is a key structural feature in donepezil, a widely used AChE inhibitor. nih.govijpsi.org The tertiary nitrogen within the piperidine ring can become protonated, allowing it to interact with the anionic site of the enzyme's active site. ijpsi.org

Numerous studies have synthesized and evaluated novel piperidine derivatives as potent AChE inhibitors. nih.govnih.govresearchgate.net In one extensive study, a series of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives were developed. nih.gov It was found that introducing a bulky substituent at the para position of the benzamide (B126) and an alkyl group on the benzamide nitrogen dramatically enhanced inhibitory activity. nih.gov One compound from this series emerged as one of the most potent AChE inhibitors identified, with an IC50 value of 0.56 nM and an 18,000-fold greater affinity for AChE over butyrylcholinesterase (BuChE). nih.gov

| Derivative Class | Most Potent Compound IC50 (AChE) | Selectivity (AChE vs. BuChE) | Reference |

| 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidines | 0.56 nM | 18,000-fold | nih.gov |

| Phenoxyethyl piperidines | 0.50 µM | High (No BuChE inhibition up to 100 µM) | nih.gov |

| N-benzylpiperidine linked molecules | Low-nanomolar range | ~38-fold for lead compound | ajchem-a.com |

Structure-Activity Relationship (SAR) Studies of Piperidine Derivatives

The biological properties of piperidine-containing compounds are highly dependent on the nature and position of substituents on the heterocyclic ring. researchgate.net Structure-activity relationship (SAR) studies are therefore crucial for optimizing the potency, selectivity, and pharmacokinetic properties of these derivatives for various therapeutic targets.

Influence of Nitrogen Atom and Substituents on Biological Activity

The nitrogen atom of the piperidine ring and its substituents play a pivotal role in the molecule's biological activity. nih.govfrontiersin.org The basicity of the nitrogen is often critical for interaction with biological targets. For instance, in a series of AChE inhibitors, the N-benzoylpiperidine derivative was almost inactive, indicating that the basic character of the piperidine nitrogen was essential for activity. nih.gov

Substituents on both the nitrogen and the carbon atoms of the ring can drastically alter pharmacological effects. In a study of phenyldihydropyrazolone derivatives, introducing a piperidine linker offered new opportunities for derivatization. frontiersin.org It was found that substituting the piperidine with apolar moieties, such as benzyl (B1604629) rings, led to the most active compounds against Trypanosoma cruzi, while more polar substituents resulted in significantly lower activity. frontiersin.org Specifically, a 4-fluorobenzyl substituent on the piperidine nitrogen produced a compound with sub-micromolar potency (pIC50 = 6.1). frontiersin.org This demonstrates that careful selection of substituents is key to modulating the physicochemical properties and optimizing the biological efficacy of piperidine derivatives.

Chiral Optimization and Stereochemical Impact on Pharmacological Properties

Chirality is a fundamental aspect of medicinal chemistry, as the three-dimensional arrangement of a molecule dictates its interaction with biological targets. thieme-connect.com Introducing chiral centers into the piperidine scaffold is a well-established strategy for enhancing biological activity and selectivity. thieme-connect.com The stereochemistry of piperidine derivatives can have a profound impact on their pharmacological properties, often with one enantiomer being significantly more potent than the other. acs.orgacs.org

Modulations Affecting Bioavailability and Permeation (e.g., Blood-Brain Barrier)

The ability of a therapeutic agent to cross the blood-brain barrier (BBB) is a critical factor for its efficacy in treating central nervous system (CNS) disorders. The permeation of molecules across the BBB is largely governed by their physicochemical properties, such as lipophilicity, molecular weight, and hydrogen bonding capacity. Small, lipid-soluble molecules with a molecular weight of less than 400 Da are more likely to passively diffuse across the BBB. mdpi.com

This compound, a derivative of the piperidine heterocyclic ring system, possesses structural features that are common in CNS-active drugs. The piperidine scaffold itself is a key component in many compounds designed to interact with neurological targets. The molecule's ethyl ester and methyl group contribute to its lipophilicity, a key determinant in membrane permeability. acs.org While specific studies measuring the bioavailability and BBB permeation of this compound are not extensively detailed in the reviewed literature, its general structure aligns with the characteristics often sought for CNS penetration. The balance between lipophilicity and aqueous solubility is crucial, and modifications to the piperidine ring or the ester group can modulate these properties to optimize pharmacokinetic profiles.

Investigation of Interactions with Biological Targets (e.g., Enzymes, Receptors)

Piperidine derivatives are recognized for their diverse pharmacological activities, which stem from their ability to interact with a wide array of biological targets, including enzymes and receptors. acgpubs.orgontosight.ai The specific interactions are dictated by the three-dimensional structure of the molecule and the nature and position of its functional groups.

While direct studies on this compound are limited, research on closely related analogues provides insight into its potential biological interactions. For instance, derivatives of ethyl piperidine carboxylate have been investigated as potential inhibitors of enzymes like acetylcholinesterase (AChE), which is a key target in the management of Alzheimer's disease. acgpubs.orgacgpubs.org The core piperidine structure can serve as a scaffold, allowing appended functional groups to orient themselves within the active site of an enzyme or the binding pocket of a receptor.

Molecular Docking Studies

Molecular docking is a computational technique used to predict the binding affinity and orientation of a ligand to a biological target. Such studies have been performed on derivatives of ethyl piperidine carboxylate to elucidate their potential as enzyme inhibitors.

In one study, Schiff base derivatives of Ethyl 4-aminopiperidine-1-carboxylate were synthesized and docked against human acetylcholinesterase (AChE). acgpubs.orgacgpubs.org The results indicated that these compounds could be potent inhibitors of the enzyme. The binding energies, which estimate the strength of the interaction, were found to be comparable to or even better than that of the known inhibitor, Tacrine. acgpubs.orgacgpubs.org

Another molecular docking study evaluated an ethyl piperidine-4-carboxylate derivative, specifically ethyl 1-(3-tosylquinolin-4-yl)piperidine-4-carboxylate, against bacterial targets. This study revealed a high binding affinity for Staphylococcus aureus DNA Gyrase, suggesting a potential antibacterial mechanism. nih.goviucr.org

| Compound Derivative | Target Enzyme | Binding Energy (kcal/mol) | Reference Compound | Reference Binding Energy (kcal/mol) |

|---|---|---|---|---|

| Ethyl 4-((pyridin-2-ylimino)methyl)piperidine-1-carboxylate (Compound 14) | Human Acetylcholinesterase (hAChE) | -7.34 | Tacrine | -7.48 |

| Ethyl 4-((pyridin-3-ylimino)methyl)piperidine-1-carboxylate (Compound 15) | Human Acetylcholinesterase (hAChE) | -7.41 | Tacrine | -7.48 |

| Ethyl 4-((pyridin-4-ylimino)methyl)piperidine-1-carboxylate (Compound 16) | Human Acetylcholinesterase (hAChE) | -7.52 | Tacrine | -7.48 |

| Ethyl 1-(3-tosylquinolin-4-yl)piperidine-4-carboxylate | Staphylococcus aureus DNA Gyrase | -8.68 | Ciprofloxacin | -6.93 |

Natural Occurrence and Bioactive Metabolites

Detection in Microbial Extracts (e.g., Staphylococcus aureus)

Based on the reviewed scientific literature, there is no evidence to suggest that this compound is a naturally occurring metabolite found in microbial extracts of Staphylococcus aureus. While various compounds with a piperidine core have been evaluated for their antibacterial activity against S. aureus, the compound itself has not been identified as a product of this bacterium. nih.gov

Presence in Plant Alkaloids (e.g., Caryota mitis Lour.)

Research on the chemical constituents of the Fishtail Palm, Caryota mitis Lour., has led to the identification of various piperidine and pyridine (B92270) alkaloids. In a study analyzing the alkaloid-rich fraction from the leaves of this plant, a compound identified as ethyl N-methyl piperidine-3-carboxylate was detected via Liquid Chromatography-Mass Spectrometry (LC-MS). The analysis confirmed a molecular formula of C₉H₁₇NO₂, which corresponds to the target compound, and its structure was elucidated through tandem mass spectrometry fragmentation patterns. This finding represented the first report of this specific alkaloid in the genus Caryota.

Use as Precursors for Complex Pharmaceutical Molecules

The piperidine ring is a privileged scaffold in medicinal chemistry, and its derivatives are valuable building blocks in the synthesis of complex pharmaceutical molecules. This compound and its close analogues serve as important intermediates in the creation of novel therapeutic agents. researchgate.net

For example, a derivative, ethyl 4-(3'-methoxyphenyl)-1-methyl piperidine-3-carboxylate, has been identified as a key nipecotic ester intermediate in a patented process for producing 4a-aryldecahydroisoquinolines. These larger molecules are morphine analogs and are investigated for their potential utility as analgesics, similar to morphine, codeine, and thebaine. google.com The synthesis of this specific piperidine carboxylate is a critical step in building the complex polycyclic structure of the target opioid analogues. google.com

Furthermore, piperidine carboxylates are used in the synthesis of other classes of drugs. Their structure allows for modifications at the nitrogen atom and the ester group, making them versatile starting materials for creating libraries of compounds for drug discovery programs. researchgate.net

Ethyl 3 Methylpiperidine 3 Carboxylate As a Chemical Building Block

Role in Organic Synthesis

The chemical reactivity of ethyl 3-methylpiperidine-3-carboxylate is centered around its two primary functional groups: the secondary amine on the piperidine (B6355638) ring and the ethyl ester at the C3 position. These sites allow for a variety of chemical modifications, making the compound a versatile precursor in multistep syntheses.

The secondary amine is nucleophilic and can readily undergo N-alkylation reactions. For instance, (S)-ethyl-3-methylpiperidine-3-carboxylate can be reacted with electrophiles like toluenesulfonic acid esters in the presence of a base such as potassium carbonate to yield N-substituted piperidine derivatives. A specific application involves its reaction with (R)-1-(2,3-dihydro-benzo chemimart.dedioxin-2-yl)methyl ester of toluene-4-sulfonic acid, which serves as a key step in the synthesis of alpha2C antagonists. google.com

The ester group can be hydrolyzed under basic conditions, for example using sodium hydroxide (B78521) in a mixture of methanol (B129727) and water, to yield the corresponding carboxylic acid. This acid can then be activated and coupled with other molecules. Furthermore, the ester can be reduced to a primary alcohol using reducing agents like lithium aluminum hydride, providing another point for chemical elaboration.

A notable synthetic route to obtain the chiral version of this building block involves the selective C-alkylation of ethyl nipecotate. This reaction is carried out using a strong base like sodium hexamethyldisilazide (NaHMDS) and methyl iodide (MeI). While this reaction generates the desired product, it can also produce N-alkylation and C,N-dialkylation byproducts. The resulting racemic this compound can then be resolved using a chiral acid, such as di-p-toluoyl-d-tartaric acid, to isolate the desired enantiomer, for example, the (R)-isomer, in high enantiomeric excess (>97% ee). acs.org

| Reaction Type | Reagents | Product Type | Ref |

| N-Alkylation | Toluene-4-sulfonic acid ester, K₂CO₃, DMF | N-substituted piperidine | google.com |

| C-Alkylation | Ethyl nipecotate, NaHMDS, MeI | Racemic this compound | acs.org |

| Chiral Resolution | Racemic ester, di-p-toluoyl-d-tartaric acid | Enantiomerically pure ester | acs.org |

| Saponification | Tosylate salt of the ester, base | Carboxylic acid | acs.org |

Scaffold for Compound Library Synthesis

The piperidine ring is considered a "privileged scaffold" in medicinal chemistry due to its frequent appearance in biologically active compounds and approved drugs. The structure of this compound, with its defined three-dimensional shape and multiple points for diversification (the ring nitrogen, the ester group, and the potential for further substitution), makes it an ideal core structure for the synthesis of compound libraries.

Mixture-based synthetic combinatorial libraries are a powerful tool in drug discovery, allowing for the rapid generation and screening of millions of compounds to identify new therapeutic agents. nih.gov The process often involves a central scaffold to which various functional groups are systematically added. While the piperidine framework is a common choice for such libraries, specific examples detailing the use of this compound as the central scaffold for a large combinatorial library were not prominent in the surveyed literature. However, its structural attributes are highly suitable for such applications in creating focused libraries for lead optimization.

Intermediates in the Synthesis of Therapeutically Relevant Compounds

This compound is a key intermediate in the synthesis of a range of therapeutically relevant compounds, leveraging its core structure to build more complex and potent molecules.

GABA Receptor Positive Allosteric Modulators: The (S)-enantiomer of this compound has been specifically identified as a building block in the preparation of positive allosteric modulators of the GABA receptor. chemimart.de A patent describes the synthesis of pharmacologically active aryl-substituted pyrazolo[1,5-a]pyrimidine (B1248293) derivatives which act as GABA B receptor positive allosteric modulators. google.com In this synthesis, this compound hydrochloride is a key reactant, highlighting its direct role in forming these complex therapeutic agents. google.comgoogleapis.com

Human NK-1 Receptor Antagonists: In a concise, convergent synthesis of a potent human neurokinin-1 (hNK-1) receptor antagonist, the enantiomerically pure (R)-ethyl 3-methylpiperidine-3-carboxylate is used as a critical chiral fragment. acs.org The piperidine derivative is coupled with a separate, stereochemically defined fragment via an SN2 reaction to assemble the final complex molecule. The specific stereochemistry of the piperidine core is essential for the biological activity of the antagonist. acs.org

Alpha2C Antagonists: As mentioned previously, (S)-ethyl-3-methylpiperidine-3-carboxylate is a precursor in the synthesis of 2,3-dihydrobenzo(1,4)dioxin-2-ylmethyl derivatives. These compounds are designed as alpha2C antagonists for potential use in treating diseases of the central and peripheral nervous systems. google.com

| Therapeutic Target | Compound Class | Specific Intermediate Used | Ref |

| GABA B Receptor | Pyrazolo[1,5-a]pyrimidine derivatives | This compound HCl | google.comgoogleapis.com |

| Human NK-1 Receptor | Stereochemically rich antagonists | (R)-Ethyl 3-methylpiperidine-3-carboxylate | acs.org |

| Alpha2C Adrenergic Receptor | Dihydrobenzodioxin derivatives | (S)-Ethyl 3-methylpiperidine-3-carboxylate | google.com |

Application in Asymmetric Synthesis of Chiral Compounds

The chiral nature of this compound, which possesses a quaternary stereocenter at the C3 position, makes it a valuable synthon in asymmetric synthesis. The availability of its specific enantiomers, (R) and (S), allows for the construction of stereochemically defined target molecules.

A clear example is the synthesis of the aforementioned hNK-1 receptor antagonist. acs.org The synthesis is described as "convergent," meaning different complex parts of the molecule are synthesized separately and then joined together. One of these key parts is (R)-ethyl 3-methylpiperidine-3-carboxylate, obtained through chiral resolution. This enantiomerically pure fragment is then coupled with another chiral fragment in the final steps. The stereochemical integrity of the piperidine is maintained throughout the reaction sequence and is crucial for the final compound's ability to bind to its biological target effectively. This approach underscores the importance of using enantiopure starting materials like (R)- or (S)-ethyl 3-methylpiperidine-3-carboxylate to avoid the formation of undesired stereoisomers and to ensure the therapeutic efficacy of the final active pharmaceutical ingredient. acs.org

Q & A

Q. Advanced :

- Antimicrobial assays : Use microbroth dilution (MIC) against Mycobacterium tuberculosis H37Rv, with isoniazid as a positive control .

- Cytotoxicity testing : Employ MTT assays on human fetal liver cells (e.g., WRL-68) at concentrations of 10–100 µM, comparing viability reductions against untreated controls .

How can metabolic pathways or degradation products be tracked in biological systems?

Advanced : Molecularly imprinted solid-phase extraction (MISPE) combined with hydrophilic interaction liquid chromatography (HILIC) selectively isolates metabolites like 3-methylflavone-8-carboxylic acid from urine. Confirm structures via tandem MS/MS fragmentation patterns .

What spectroscopic techniques are optimal for structural elucidation?

Q. Basic :

- ¹H-NMR : Key signals include δ 1.2–1.4 (triplet, ethyl CH3), δ 3.5–3.7 (piperidine CH2), and δ 4.1–4.3 (ester COOCH2) .

- IR : Ester C=O stretch at ~1730 cm⁻¹ and piperidine N-H bend at ~1550 cm⁻¹ .

Advanced : 2D NMR (COSY, HSQC) resolves stereochemical ambiguities, while X-ray crystallography confirms absolute configuration .

How can degradation products under varying pH or temperature conditions be characterized?

Advanced : Accelerated stability studies (40°C/75% RH for 6 months) with UPLC-PDA detect hydrolysis products (e.g., 3-methylpiperidine-3-carboxylic acid). Quantify degradation kinetics using Arrhenius equations .

What challenges arise in scaling up synthesis, and how can they be mitigated?

Q. Advanced :

- Byproduct formation : Optimize catalytic systems (e.g., Pd/C for hydrogenation) to reduce diaryl ether impurities .

- Solvent selection : Replace ethanol with acetonitrile in large-scale reflux to improve heat transfer and reduce reaction time .

How can researchers design experiments to test hypotheses about the compound’s mechanism of action?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.